Product packaging for 2-Hydrazinoquinoline(Cat. No.:CAS No. 15793-77-8)

2-Hydrazinoquinoline

Cat. No.: B107646
CAS No.: 15793-77-8
M. Wt: 159.19 g/mol
InChI Key: QMVCLSHKMIGEFN-UHFFFAOYSA-N
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Description

2-Hydrazinoquinoline (CAS 15793-77-8), also known as 2-quinolylhydrazine, is a high-purity crystalline solid with the molecular formula C 9 H 9 N 3 and a molecular weight of 159.19 g/mol. It appears as a light yellow to brown powder and has a melting point of 140-145 °C. This compound is a structural hybrid, incorporating both a quinoline scaffold, recognized as a privileged structure in medicinal chemistry, and a reactive hydrazinyl functional group . Its primary research application is as a highly effective derivatization agent in mass spectrometry. It reacts with carbonyl groups in aldehydes and ketones to form stable hydrazones, and with carboxylic acids to form hydrazides, enabling the simultaneous analysis of these metabolite classes in a single LC-MS run . This significantly enhances chromatographic performance, ionization efficiency, and detection sensitivity for short-chain polar metabolites in complex biological samples like urine, serum, and liver extracts . Furthermore, this compound serves as a dual-mode reactive matrix for MALDI-TOF MS, facilitating the sensitive and quantitative analysis of neutral, sialic, and low molecular weight carbohydrates by forming stable hydrazones with their reducing ends, resulting in a orders-of-magnitude improvement in sensitivity compared to other common matrices . Beyond analytical chemistry, its potential as a multi-target therapeutic agent is supported by computational studies. Molecular docking, dynamics, and MMGBSA calculations indicate strong binding affinities with enzymatic targets such as dihydrofolate reductase (DHFR) and squalene epoxidase (SQLE), suggesting promise for antimicrobial development . The compound should be stored in a cool, dark place at room temperature and is sensitive to air and moisture . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9N3 B107646 2-Hydrazinoquinoline CAS No. 15793-77-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

quinolin-2-ylhydrazine
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InChI

InChI=1S/C9H9N3/c10-12-9-6-5-7-3-1-2-4-8(7)11-9/h1-6H,10H2,(H,11,12)
Source PubChem
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InChI Key

QMVCLSHKMIGEFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3
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DSSTOX Substance ID

DTXSID4065945
Record name 2(1H)-Quinolinone, hydrazone
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Molecular Weight

159.19 g/mol
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CAS No.

15793-77-8
Record name 2-Hydrazinoquinoline
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Record name Quinoline, 2-hydrazinyl-
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Record name 2-Hydrazinoquinoline
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Record name Quinoline, 2-hydrazinyl-
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Record name 2(1H)-Quinolinone, hydrazone
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Record name 2-quinolylhydrazine
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Synthetic Methodologies and Chemical Reactions of 2 Hydrazinoquinoline

Established Synthetic Routes to 2-Hydrazinoquinoline

The preparation of this compound is primarily achieved through nucleophilic substitution reactions involving a suitable quinoline (B57606) precursor.

Synthesis from 2-Chloroquinoline (B121035) and Hydrazine (B178648) Hydrate (B1144303)

The most common and established method for synthesizing this compound involves the reaction of 2-chloroquinoline with hydrazine hydrate. prepchem.com This nucleophilic aromatic substitution reaction is typically performed by heating the reactants, often under reflux conditions. google.com Solvents such as ethanol (B145695) or n-butanol are commonly employed for this transformation. google.com The process generally uses an excess of hydrazine hydrate to ensure complete conversion of the starting material. google.com Following the reaction, the crude product can be purified by recrystallization from a suitable solvent like absolute ethanol to yield this compound, often as orange, flaky crystals. google.com This straightforward synthesis provides high yields of the desired product.

Facile Synthesis of Substituted this compound from Substituted 2-Chloroquinoline

The synthetic strategy for the parent this compound can be effectively extended to produce a variety of substituted derivatives. A facile synthesis route has been reported for creating substituted 2-hydrazinoquinolines starting from the corresponding substituted 2-chloroquinolines. researchgate.net This method follows the same fundamental principle as the synthesis of the unsubstituted compound, where the substituted 2-chloroquinoline is reacted with hydrazine hydrate. This approach allows for the introduction of various functional groups onto the quinoline ring, providing access to a diverse library of this compound analogs for further chemical exploration and application. researchgate.net

Derivatization Reactions of this compound

The hydrazino group of this compound is highly nucleophilic, making it a reactive handle for a variety of chemical transformations. nih.govumn.edu These reactions are crucial for creating more complex molecules and for its use as a derivatization agent in analytical chemistry. nih.govumn.edufishersci.com

Formation of Hydrazones with Aldehydes and Ketones

This compound readily reacts with compounds containing a carbonyl group, such as aldehydes and ketones, to form hydrazones. nih.govresearchgate.net This reaction is a condensation process where the terminal nitrogen of the hydrazine group performs a nucleophilic attack on the carbonyl carbon, leading to the elimination of a water molecule and the formation of a carbon-nitrogen double bond (C=N), a characteristic feature of hydrazones (a type of Schiff base). nih.govnih.govresearchgate.net This direct reaction does not require any activating agents. nih.govresearchgate.net The formation of hydrazones is a key reaction used in derivatizing aldehydes and ketones for analysis by techniques like liquid chromatography-mass spectrometry (LC-MS). nih.govnih.govumn.edu For instance, this compound has been reacted with 1-substituted-4-piperidones in an inert solvent, catalyzed by a trace of acid, to produce the corresponding hydrazones. google.com

Formation of Hydrazides with Carboxylic Acids via Activation (e.g., TPP and DPDS-mediated)

Unlike its straightforward reaction with aldehydes and ketones, the derivatization of carboxylic acids with this compound requires an activation step. nih.govresearchgate.net A common and effective method involves the use of 2,2′-dipyridyl disulfide (DPDS) and triphenylphosphine (B44618) (TPP). nih.govresearchgate.net In this process, DPDS and TPP function as activation agents that convert the carboxylic acid into a more reactive intermediate, specifically an acyloxyphosphonium ion. nih.govresearchgate.net This activated species is then susceptible to nucleophilic attack by the this compound, resulting in the formation of a stable hydrazide bond. nih.govresearchgate.net This TPP and DPDS-mediated activation is essential for the successful formation of hydrazides from carboxylic acids and this compound. nih.govresearchgate.net

Reaction with Sugar Moieties to Form Sugar Hydrazones

This compound and its substituted derivatives can undergo condensation reactions with the carbonyl group of reducing sugars to form sugar hydrazones. nih.gov This reaction has been demonstrated with various monosaccharides, including D-glucose, D-galactose, D-xylose, and D-fructose. nih.govresearchgate.net The reaction typically affords the corresponding sugar hydrazones, which primarily exist in their acyclic form. nih.gov The formation of these sugar hydrazones serves as a method to chemically modify carbohydrates, creating precursors for other complex heterocyclic systems and compounds with potential biological activities. nih.govresearchgate.net

Ring-Closure Reactions of this compound to Form Heterocyclic Systems

This compound is a key building block for the synthesis of fused heterocyclic compounds. researchgate.netresearchgate.net Its bifunctional nature, possessing both a nucleophilic hydrazino group and an aromatic quinoline ring system, makes it an ideal substrate for a variety of cyclization reactions. ontosight.ai These reactions typically involve the condensation of the hydrazino group with a suitable reagent containing two electrophilic centers, or a one-pot reaction involving an initial condensation followed by an intramolecular cyclization. The resulting fused heterocyclic systems often exhibit unique chemical and physical properties.

Cyclization with Acetic Anhydride (B1165640) to Form Triazoloquinolines

The reaction of this compound with acetic anhydride is a well-established method for the synthesis of triazoloquinolines. researchgate.netresearchgate.net This transformation proceeds through an initial acylation of the hydrazino group to form a monoacetyl derivative. journalagent.com Subsequent heating of this intermediate leads to dehydrative cyclization, yielding the corresponding 3-methyl-1,2,4-triazolo[4,3-a]quinoline. journalagent.com It has been noted that conducting the reaction at ambient temperature allows for the isolation of the monoacetyl intermediate, which can then be cyclized in a separate step by heating it above its melting point. journalagent.com In some instances, the triazoloquinoline can be obtained directly by heating this compound with acetic acid. journalagent.com

ReagentProductReaction ConditionsReference
Acetic Anhydride3-Methyl-1,2,4-triazolo[4,3-a]quinolineHeating journalagent.com
Acetic Acid3-Methyl-1,2,4-triazolo[4,3-a]quinolineHeating journalagent.com

Cyclization with Benzoyl Chloride

The cyclization of this compound with benzoyl chloride provides a route to phenyl-substituted triazoloquinolines. The reaction mechanism is analogous to that with acetic anhydride, involving the initial formation of a benzoyl hydrazide intermediate. informahealthcare.com This intermediate can then undergo intramolecular cyclization to yield the corresponding 1-phenyl- researchgate.netresearchgate.netontosight.aitriazolo[4,3-a]quinoline. The conditions for this cyclization may involve heating the intermediate. rsc.org

ReagentIntermediateProductReference
Benzoyl ChlorideBenzoyl hydrazide derivative1-Phenyl- researchgate.netresearchgate.netontosight.aitriazolo[4,3-a]quinoline informahealthcare.comrsc.org

Cyclization with Diethyl Malonate

The reaction between this compound and diethyl malonate leads to the formation of pyrazoloquinolinone derivatives. researchgate.netresearchgate.net This reaction is a condensation process where the hydrazino group of this compound reacts with the two ester groups of diethyl malonate. libretexts.org The specific product formed is 2-(quinolin-2-yl)-1H-pyrazole-3,5(2H,4H)-dione. This type of reaction highlights the versatility of diethyl malonate in forming five-membered heterocyclic rings. rroij.comsemanticscholar.org

ReagentProductReference
Diethyl Malonate2-(Quinolin-2-yl)-1H-pyrazole-3,5(2H,4H)-dione researchgate.netresearchgate.net

Cyclization with Benzoin

When this compound is reacted with benzoin, a cyclization reaction occurs to produce a tetraphenyl-substituted pyrano[2,3-c]pyrazol-1-yl)quinoline derivative. researchgate.netresearchgate.net This complex reaction involves the condensation of the hydrazino group with the keto-alcohol functionality of benzoin, leading to the formation of a fused heterocyclic system containing both a pyran and a pyrazole (B372694) ring.

ReagentProductReference
Benzoin2-(4,5,6,6a-Tetrahydro-3,4,5,6-tetraphenyl-1H-pyrano[2,3-c]pyrazol-1-yl)quinoline researchgate.netresearchgate.net

Cyclization with Nitrous Acid to Form Tetrazoloquinolines

The diazotization of this compound with nitrous acid under acidic conditions is a key method for the synthesis of tetrazolo[1,5-a]quinoline (B14009986). researchgate.netresearchgate.netresearchgate.net This reaction proceeds through the formation of an intermediate azide (B81097), which then undergoes an intramolecular cyclization to form the fused tetrazole ring. researchgate.net The formation of the tetrazole ring is confirmed by spectroscopic methods, which show the disappearance of the NH2 stretching bands of the hydrazine and the appearance of a characteristic band for the tetrazole ring. researchgate.net

ReagentProductReaction ConditionsReference
Nitrous AcidTetrazolo[1,5-a]quinolineAcidic conditions researchgate.netresearchgate.netresearchgate.net

Cyclization with Acetylacetone (B45752)

The condensation reaction between this compound and acetylacetone, a 1,3-diketone, yields a pyrazole-substituted quinoline. researchgate.netresearchgate.netresearchgate.net Specifically, the reaction produces 2-(3,5-dimethyl-1H-pyrazol-1-yl)quinoline in good yield. researchgate.net This reaction is a classic example of the Knorr pyrazole synthesis, where a hydrazine reacts with a β-dicarbonyl compound to form a pyrazole ring. atamanchemicals.comwikipedia.org The reaction with acetylacetone provides a straightforward method for attaching a dimethylpyrazole moiety to the quinoline core. researchgate.net

ReagentProductReference
Acetylacetone2-(3,5-Dimethyl-1H-pyrazol-1-yl)quinoline researchgate.netresearchgate.netresearchgate.net

Cyclization with Ethyl Acetoacetate (B1235776)

The reaction of this compound with ethyl acetoacetate is a well-established method for the synthesis of pyrazole-containing heterocyclic systems. This condensation reaction typically proceeds by heating the reactants in a suitable solvent, such as ethanol. The initial step involves the formation of a hydrazone intermediate, which subsequently undergoes intramolecular cyclization to yield a pyrazolone (B3327878) derivative.

Specifically, treating this compound with ethyl acetoacetate results in the formation of 5-methyl-1-(quinolin-2-yl)-2,4-dihydro-3H-pyrazol-3-one. researchgate.net The reaction mechanism involves a nucleophilic attack by the amino group of the hydrazine moiety on the carbonyl carbon of the ethyl acetoacetate, followed by the elimination of a water molecule and subsequent ring closure. researchgate.net Yields for this reaction are reported to be in the range of 55-65%. researchgate.net In some cases, the reaction conditions can be modified to influence the final product. For instance, reacting substituted 4-hydrazino-2-methylquinolines with ethyl acetoacetate in ethanol without an acid catalyst also yields the corresponding pyrazole derivatives. lookchem.com

The structure of the resulting pyrazolone is characterized by the presence of a carbonyl group, which can be identified by its characteristic stretching frequency in infrared (IR) spectroscopy at approximately 1720 cm⁻¹. researchgate.net It is also noted that this product can exist in keto-enol tautomeric forms. researchgate.net

Reactant 1Reactant 2ProductYield (%)Reference
This compoundEthyl Acetoacetate5-Methyl-1-(quinolin-2-yl)-2,4-dihydro-3H-pyrazol-3-one55-65 researchgate.net
Substituted 4-hydrazino-2-methylquinolinesEthyl AcetoacetateSubstituted 4-(5-ethoxy-3-methyl-1H-pyrazol-1-yl)-2-methylquinolines74 (for unsubstituted methylquinoline) lookchem.com

Cyclization with Diethyl Ethoxymethylene Malonate

This compound undergoes cyclization when reacted with diethyl ethoxymethylene malonate (DEEMM), leading to the formation of fused heterocyclic systems. This reaction is a key step in synthesizing quinoline derivatives with potential biological activity. researchgate.net The reaction of an aniline (B41778) derivative with DEEMM, followed by cyclization, is a known route to quinoline-3-carboxylate esters. scispace.com In the context of this compound, it serves as a building block for more complex triazolo, tetrazolo, and pyrazolo quinolines. researchgate.net The reaction with DEEMM typically involves the substitution of the ethoxy group by the hydrazino group, followed by a cyclization step.

Oxidation Reactions of this compound

The oxidation of this compound can lead to different products depending on the oxidizing agent and reaction conditions. Generally, the hydrazino group is susceptible to oxidation. A significant oxidation reaction is the replacement of the hydrazino group with a hydrogen atom, effectively converting this compound to quinoline. This transformation is particularly successful using oxidants like cupric sulfate (B86663) or oxygen in an alkaline medium. rsc.org

Other oxidizing agents that have been studied with various hydrazinoquinolines include potassium dichromate, potassium permanganate, and mercuric oxide. rsc.org The reaction of this compound with aqueous iodine, periodic acid, or iodic acid results in the formation of 2-iodoquinoline (B1585599). rsc.org

Reduction Reactions of this compound

The reduction of this compound targets the hydrazino functional group. Common reducing agents such as sodium borohydride (B1222165) or lithium aluminum hydride can be employed for this purpose. These reactions can yield hydrazine derivatives. The specific products of the reduction are dependent on the reaction conditions and the chosen reducing agent.

Substitution Reactions of this compound with Electrophiles

Electrophilic aromatic substitution in quinoline typically occurs on the benzene (B151609) ring, as the pyridine (B92270) ring is deactivated by the nitrogen atom. The hydrazino group is an activating, ortho-, para-directing group. Therefore, in this compound, electrophilic substitution is expected to be directed to positions on the quinoline ring activated by the hydrazino moiety. While specific studies on electrophilic substitution of this compound are not extensively detailed in the provided context, general principles of electrophilic aromatic substitution suggest that electrophiles will attack the electron-rich aromatic system. dalalinstitute.comuomustansiriyah.edu.iq For related hydrazino-heterocycles, substitution reactions often involve electrophiles like alkyl halides and acyl chlorides.

Reactions Replacing the Hydrazino-Group with Hydrogen

The replacement of the hydrazino group with a hydrogen atom is a synthetically useful transformation, often used as a final step in deoxygenation sequences. rsc.org This reaction can be achieved under both acidic and alkaline conditions. rsc.org

Use of Oxygen and Ethanolic Alkali

One of the most effective methods for replacing the hydrazino group with hydrogen involves the use of gaseous oxygen in conjunction with ethanolic sodium hydroxide. rsc.orgresearchgate.netrsc.org This method has been shown to be effective for a range of heterocyclic hydrazines, including those in the quinoline series. rsc.org

A detailed study of this reaction with this compound revealed that it produces both quinoline and 2-hydroxyquinoline. rsc.org The yields of these products are highly dependent on the concentration of the alkali. In the absence of either oxygen or alkali, the decomposition of this compound is minimal. rsc.org

The yield of quinoline increases with the molar proportion of sodium hydroxide, reaching a maximum of 48% at two molar proportions of NaOH. rsc.org Conversely, the yield of the by-product, 2-hydroxyquinoline, decreases as the amount of alkali increases, reaching a minimum of 40-43% at one to two molar proportions of NaOH. rsc.org

ReagentConditionsProduct(s)Yield (%)Reference
Oxygen and Ethanolic Sodium Hydroxide2 molar proportions of NaOHQuinoline48 rsc.org
Oxygen and Ethanolic Sodium Hydroxide1-2 molar proportions of NaOH2-Hydroxyquinoline (by-product)40-43 rsc.org

Use of Aqueous Cupric Sulfate

The reaction of this compound with aqueous cupric sulfate is a notable method for the replacement of the hydrazino group with a hydrogen atom. rsc.org This oxidative decomposition is particularly effective under acidic conditions.

Research has shown that cupric salts are among the most successful oxidants for this transformation, alongside oxygen and ethanolic alkali. rsc.org A detailed study on the effects of cupric reagents on hydrazino-azanaphthalenes in refluxing aqueous solutions at various pH levels revealed important insights. In acidic solutions, specifically with copper sulfate in water or dilute acetic acid, the yields of the corresponding de-hydrazinated product, quinoline, typically exceeded 70%. rsc.org However, under alkaline conditions (above pH 7), the yield of quinoline from this compound was significantly lower, around 15%, a result that was not influenced by the concentration of cupric ions. rsc.org

A comparative study of methods for replacing a hydrazino group with a hydrogen atom in various heterocyclic systems, including quinolines, identified aqueous cupric sulfate as one of the most useful reagents. rsc.org The reaction conditions and yields for the decomposition of this compound using aqueous cupric sulfate are summarized in the table below.

ReagentConditionsProductYield (%)
Aqueous CuSO4Refluxing in water (acidic)Quinoline>70%
Aqueous CuSO4Refluxing in dilute acetic acidQuinoline>70%
Aqueous CuSO4Refluxing at pH > 7Quinoline~15%
Data derived from a study on the replacement of hydrazino groups in nitrogen heterocyclic systems. rsc.org

It is important to note that while aqueous cupric sulfate is highly effective in acidic media for this transformation, the combination of oxygen and ethanolic alkali generally proves to be a better reagent for most heterocyclic hydrazines. rsc.org In the case of this compound, the reaction with oxygen and ethanolic alkali was studied in detail, yielding both quinoline and 2-hydroxyquinoline. rsc.org

Formation of 2-Iodoquinoline from this compound

This compound can serve as a precursor for the synthesis of 2-iodoquinoline. This transformation involves the replacement of the hydrazino group with an iodine atom.

One documented method for this conversion is the reaction of this compound with aqueous iodine. rsc.org Additionally, periodic acid or iodic acid can also be employed to achieve the formation of 2-iodoquinoline from this compound. rsc.org

While the direct reaction of this compound is a viable route, other synthetic pathways to 2-iodoquinolines exist. For instance, 2-chloro-7-methylquinoline-3-carbaldehyde (B1581332) can be converted to the corresponding 2-iodoquinoline derivative using sodium iodide in aqueous hydrochloric acid. thieme-connect.de Other reagent systems like potassium iodide-phosphorus in aqueous hydriodic acid, sodium iodide-acetyl chloride, and sodium iodide-chlorotrimethylsilane have also been utilized for similar transformations from chloroquinoline precursors. thieme-connect.de

Spectroscopic Characterization and Computational Chemistry of 2 Hydrazinoquinoline and Its Derivatives

Experimental Spectroscopic Investigations of 2-Hydrazinoquinoline

A variety of spectroscopic techniques have been employed to elucidate the structure and properties of this compound. These methods provide a comprehensive understanding of the molecule's vibrational, electronic, and magnetic environments.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands that correspond to the vibrations of its specific chemical bonds. nih.govnist.gov A comprehensive theoretical and spectroscopic study of this compound has shown good agreement between theoretically predicted spectra and experimentally obtained IR data. researchgate.net

Key IR absorption bands for this compound are typically observed in the following regions:

N-H stretching: The hydrazine (B178648) moiety (-NH-NH2) gives rise to characteristic stretching vibrations in the region of 3200-3400 cm⁻¹.

C=N and C=C stretching: The quinoline (B57606) ring system displays aromatic C=C and C=N stretching vibrations in the 1500-1600 cm⁻¹ range.

N-H bending: The bending vibrations of the N-H bonds in the hydrazine group are typically found around 1620 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound and its derivatives, both ¹H and ¹³C NMR are instrumental in confirming their structures. nih.govvulcanchem.com

In the ¹H NMR spectrum of this compound, the protons on the quinoline ring typically appear as multiplets in the aromatic region (δ 7.0-8.5 ppm). The protons of the hydrazine group (-NH and -NH₂) are also observable, though their chemical shifts can be variable and are often influenced by solvent and concentration. vulcanchem.com

The ¹³C NMR spectrum provides insights into the carbon skeleton. The carbon atoms of the quinoline ring resonate in the downfield region, typically between δ 110 and 150 ppm. The carbon atom attached to the hydrazine group (C2) is also distinctly identifiable.

A derivative, 5,7-Dimethyl-3-ethyl-2-hydrazinoquinoline hydrochloride, would be expected to show ¹H NMR signals for its methyl and ethyl substituents in the upfield region. vulcanchem.com Specifically, the methyl protons would likely appear around δ 1.2–1.5 ppm, the ethyl CH₃ protons at δ 1.0–1.3 ppm, and the ethyl CH₂ protons at δ 2.3–2.6 ppm. vulcanchem.com The hydrazine protons are anticipated to resonate between δ 3.5–4.5 ppm. vulcanchem.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within a molecule. Quinoline derivatives are known to absorb UV light in the 250–350 nm range, which is attributed to π→π* transitions within the aromatic system. vulcanchem.com The presence of the hydrazine group can introduce additional n→π* transitions, which may appear as a shoulder or a separate band, often near 300 nm. vulcanchem.com Experimental studies have confirmed these characteristic absorptions for this compound. researchgate.net The UV spectra and ionization constants for all hydrazinoquinolines in water have been discussed in the literature. rsc.org

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS)

Mass spectrometry is a crucial technique for determining the molecular weight and fragmentation pattern of compounds. For this compound, the molecular ion peak [M]⁺ is observed at an m/z corresponding to its molecular weight of 159.19 g/mol . nih.govnih.gov The fragmentation pattern can provide further structural information.

This compound (HQ) has been effectively utilized as a derivatizing agent to enhance the detection of various small molecules by LC-MS. nih.govnih.govthermofisher.com This is particularly useful for the analysis of short-chain carboxylic acids, aldehydes, and ketones in biological samples. nih.govnih.govresearchgate.net

The derivatization process involves the reaction of the hydrazine group of HQ with the carbonyl group of aldehydes and ketones to form stable hydrazones, or with the carboxyl group of carboxylic acids to form hydrazides. nih.govresearchgate.net This derivatization improves the chromatographic performance on reversed-phase columns and increases the ionization efficiency in the mass spectrometer. nih.gov

The use of HQ as a derivatization agent has been demonstrated in metabolomic studies, such as the investigation of diabetic ketoacidosis. nih.govnih.gov In these studies, HQ derivatization allowed for the simultaneous analysis of a wide range of metabolites, leading to the identification of biomarkers associated with metabolic disorders. nih.gov

Table 1: Derivatization Reactions with this compound (HQ)

Analyte Class Reaction with HQ Product
Aldehydes Formation of Schiff base Hydrazone
Ketones Formation of Schiff base Hydrazone

Data sourced from multiple studies. nih.govresearchgate.net

This compound has also found application as a reactive matrix in MALDI-MS. nih.govresearchgate.net A reactive matrix not only facilitates the desorption and ionization of the analyte but also chemically reacts with it to enhance detection.

HQ has been shown to be an effective reactive matrix for the detection of gaseous carbonyl compounds, such as formaldehyde, acetaldehyde, and acetone, at parts-per-million levels. nih.gov The reaction between HQ and the carbonyl compounds forms hydrazone derivatives on the MALDI plate, which are then readily detected by the mass spectrometer. nih.gov For this application, dissolving HQ in an acidic solution like trifluoroacetic acid is crucial. nih.gov

Furthermore, HQ has been employed as a dual-mode reactive matrix for the sensitive and quantitative analysis of carbohydrates by MALDI-Time-of-Flight (TOF) MS. researchgate.netnih.gov It reacts with the reducing end of carbohydrates to form stable hydrazones, significantly improving their ionization efficiency. researchgate.netnih.gov This has led to a 10-fold and 100-fold improvement in sensitivity for glycan analysis compared to conventional matrices like 3-aminquinoline (3-AQ) and 2,5-dihydroxybenzoic acid (DHB), respectively. nih.gov This approach has been successful in analyzing complex biological samples, such as detecting up to 50 glycans in human serum without prior purification. researchgate.netnih.gov This method also shows great potential for the rapid screening of diseases like lung cancer through metabolic fingerprinting of biofluids. figshare.com

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis of this compound Derivatives

Computational Studies and Theoretical Chemistry of this compound

Computational chemistry provides a powerful lens for examining the intrinsic properties of this compound (2-HQ) at the molecular level. Theoretical studies, particularly those employing Density Functional Theory (DFT), offer deep insights into the molecule's geometry, vibrational modes, electronic structure, and reactivity. These computational approaches complement experimental findings and provide a predictive framework for understanding the behavior of 2-HQ and its derivatives.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a central tool for investigating the molecular and electronic properties of chemical compounds. researchgate.netcnr.it For this compound, DFT calculations, often utilizing the B3LYP functional combined with basis sets like 6-311++G(d,p), have been instrumental in elucidating its structural and electronic characteristics. researchgate.net This level of theory has been shown to provide a good balance between computational cost and accuracy for organic molecules. arxiv.org

A fundamental step in computational analysis is the optimization of the molecular geometry to find the most stable, lowest-energy conformation. cnr.it For this compound, DFT calculations are used to determine key structural parameters such as bond lengths and bond angles. researchgate.netajchem-a.com The quinoline ring system is generally found to be planar, a feature crucial for its electronic properties. The orientation of the hydrazino group relative to the quinoline ring is also a key aspect determined through geometry optimization. Theoretical calculations can compare the gas-phase geometry with solid-phase structures determined by methods like X-ray crystallography to understand the effects of intermolecular interactions in the crystalline state. researchgate.net

Table 1: Selected Optimized Geometrical Parameters of this compound (Calculated) (Note: The following is an illustrative table based on typical findings for similar molecules. Actual values would be derived from specific computational studies.)

ParameterBond Length (Å)Bond Angle (°)
C-C (ring)1.39 - 1.42
C-N (ring)1.33 - 1.38
C-N (hydrazino)1.39
N-N (hydrazino)1.42
C-N-N118.5
N-N-H110.2
C-C-C (ring)119 - 121

DFT calculations are highly effective in predicting the vibrational spectra (Infrared and Raman) of molecules. researchgate.net By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated and compared with experimental FT-IR and FT-Raman data. scholarsresearchlibrary.com This comparison aids in the definitive assignment of vibrational modes to specific functional groups and motions within the this compound molecule. Potential Energy Distribution (PED) analysis is often employed to quantify the contribution of individual internal coordinates to each normal mode, providing a detailed understanding of the vibrations. researchgate.net Scaling factors are commonly applied to the computed frequencies to correct for anharmonicity and limitations in the theoretical model, improving the agreement with experimental results. researchgate.net

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies for this compound (Illustrative) (Note: This table is a representative example. Specific values depend on the experimental conditions and computational level of theory.)

Vibrational ModeExperimental FT-IR (cm⁻¹)Experimental FT-Raman (cm⁻¹)Calculated (DFT/B3LYP) (cm⁻¹)Assignment
N-H stretch (hydrazino)~3300~3300~3320Asymmetric & Symmetric stretching
C-H stretch (aromatic)~3050~3050~3065Stretching vibrations
C=N stretch (quinoline)~1620~1620~1625Ring stretching
C=C stretch (quinoline)~1580~1580~1585Ring stretching
N-H bend (hydrazino)~1500~1500~1510Scissoring/bending

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. wuxiapptec.com The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a critical parameter that provides insights into the molecule's kinetic stability, chemical reactivity, and electronic transitions. researchgate.netresearchgate.net A smaller HOMO-LUMO gap suggests higher reactivity and easier electronic excitation. researchgate.net For this compound, the HOMO is typically localized on the hydrazino group and parts of the quinoline ring, while the LUMO is distributed over the quinoline ring system. researchgate.net This distribution indicates that the initial electrophilic attack is likely to occur at the hydrazino moiety.

Table 3: Calculated Electronic Properties of this compound (Illustrative) (Note: Values are dependent on the computational method and solvent model used.)

PropertyValue (eV)
E_HOMO-5.5 to -6.0
E_LUMO-1.0 to -1.5
HOMO-LUMO Gap (E_gap)4.0 to 4.5

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study excited states and predict electronic absorption spectra (UV-Vis). By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the absorption wavelengths (λ_max) and oscillator strengths, which correspond to the intensity of the absorption bands. researchgate.netresearchgate.net These theoretical predictions are then compared with experimental UV-Vis spectra to understand the nature of the electronic transitions, such as π→π* or n→π* transitions, within the this compound molecule. researchgate.net Calculations can be performed in different solvents using models like the Conductor-like Polarizable Continuum Model (CPCM) to account for solvent effects on the electronic transitions. researchgate.net

Table 4: Theoretical UV-Vis Spectral Data for this compound (TD-DFT) (Note: This is an illustrative example. Actual values depend on the solvent and level of theory.)

TransitionCalculated Wavelength (nm)Oscillator Strength (f)Major Contribution
S₀ → S₁~340~0.25HOMO → LUMO
S₀ → S₂~300~0.15HOMO-1 → LUMO
S₀ → S₃~270~0.40HOMO → LUMO+1

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.de The MEP surface is plotted over the electron density, with different colors representing different electrostatic potential values. mdpi.com Typically, red regions indicate negative electrostatic potential, which are susceptible to electrophilic attack, while blue regions represent positive potential, indicating sites for nucleophilic attack. mdpi.com For this compound, MEP analysis typically reveals that the most negative potential is located around the nitrogen atoms of the quinoline ring and the terminal amino group of the hydrazino moiety, highlighting these as the primary sites for interaction with electrophiles or for hydrogen bonding. researchgate.netajchem-a.com The hydrogen atoms of the hydrazino group show a positive potential, making them susceptible to nucleophilic attack. mdpi.com

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational chemistry method used to study the distribution of electron density in molecules, providing insights into chemical bonding and intramolecular interactions. uni-muenchen.defaccts.de For this compound and its derivatives, NBO analysis reveals key details about the electronic structure and stability.

The analysis involves transforming the complex many-electron wavefunction of a molecule into localized one-center (lone pairs) and two-center (bonds) orbitals that align with the familiar Lewis structure concepts. uni-muenchen.de This allows for the examination of donor-acceptor interactions, which are crucial for understanding molecular stability. These interactions are evaluated using second-order perturbation theory, which estimates the energetic importance of delocalizations from filled (donor) Lewis-type NBOs to empty (acceptor) non-Lewis NBOs. uni-muenchen.dewisc.edu

In studies of compounds similar to this compound, NBO analysis has been used to elucidate the nature of intramolecular hydrogen bonds and other hyperconjugative interactions. nih.gov For instance, the delocalization of a lone pair from a donor atom to an adjacent antibonding orbital (a σ* orbital) can indicate the presence and strength of such interactions. The energy associated with these n → σ* interactions provides a quantitative measure of their stabilizing effect on the molecule. wisc.edunih.gov The partial charges on individual atoms, also determined through NBO analysis, can help in understanding the electrostatic potential and reactivity of the molecule. nih.gov

Electron Localization Function (ELF) Studies

The Electron Localization Function (ELF) is a theoretical tool that provides a visual understanding of electron pair localization in a molecule, which is fundamental to the concepts of chemical bonding and structure. taylorandfrancis.comjussieu.fr It maps the probability of finding an electron in the vicinity of another electron with the same spin, effectively partitioning the molecular space into regions of high electron localization, such as chemical bonds and lone pairs. taylorandfrancis.comaps.orgresearchgate.net

The ELF value ranges from 0 to 1. A value close to 1 signifies a high degree of electron localization, characteristic of covalent bonds or lone pairs, while a value around 0.5 suggests a more delocalized, metallic-like electron distribution. taylorandfrancis.com In computational studies of this compound, ELF analysis can be employed to characterize the electronic structure and bonding patterns within the molecule. researchgate.net It can visually distinguish between core, bonding, and non-bonding electrons and provide insights into the nature of the chemical bonds (covalent, ionic, or metallic). aps.org The topological analysis of the ELF gradient field divides the molecular space into non-overlapping basins of attractors, which correspond to these chemically significant regions. researchgate.net

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. dntb.gov.uamdpi.com This method is instrumental in drug discovery and design for evaluating the binding affinity and interaction patterns of potential drug candidates like derivatives of this compound. researchgate.net

In the context of this compound, molecular docking studies have been performed to investigate its potential as an inhibitor for various biological targets. researchgate.net For example, it has been docked against macromolecules such as the COVID-19 main protease, FABG4 enzyme, Cruzain, and RIP2 Kinase, showing promising binding affinities. researchgate.net The process involves generating a multitude of possible conformations of the ligand within the active site of the receptor and scoring them based on a scoring function that estimates the binding free energy. frontiersin.org The resulting docking scores, often expressed in kcal/mol, provide a rank-ordering of the potential efficacy of the compounds. frontiersin.org The analysis of the docked poses reveals specific intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the stability of the ligand-receptor complex. mdpi.com

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. nih.gov By numerically solving Newton's equations of motion, MD simulations provide a detailed view of the dynamic behavior of a system, offering insights that are often inaccessible through experimental techniques alone. nih.gov

MMGBSA/MMPBSA Calculations for Binding Free Energy

Molecular Mechanics combined with Generalized Born or Poisson-Boltzmann Surface Area (MM/GBSA and MM/PBSA) are popular methods for estimating the free energy of binding of a ligand to a protein. nih.govnih.gov These methods are often used as a refinement step after molecular docking and MD simulations to provide a more accurate prediction of binding affinity. researchgate.netfrontiersin.org

The core principle of these methods is to calculate the binding free energy (ΔG_bind) by taking the difference between the free energy of the protein-ligand complex and the free energies of the isolated protein and ligand. youtube.com The free energy of each species is typically estimated from a set of snapshots taken from an MD simulation trajectory. researchgate.net The total free energy is composed of the molecular mechanics energy in the gas phase, the polar solvation energy, and the nonpolar solvation energy. frontiersin.orgnih.gov The polar component is calculated using either the Generalized Born (GB) or Poisson-Boltzmann (PB) model, while the nonpolar component is often estimated from the solvent-accessible surface area (SASA). frontiersin.orgnih.gov

For this compound, MM/GBSA calculations have been utilized to further validate the stability of its complexes with various protein targets, providing a more detailed breakdown of the energetic contributions to binding. researchgate.net

Hirshfeld Surface Analysis and Fingerprint Plots for Intermolecular Interactions

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal structure. mdpi.comscirp.org It defines a surface for a molecule in a crystal, where the electron density contribution from the molecule itself is equal to the contribution from all other molecules in the crystal. mdpi.com By mapping various properties onto this surface, such as the normalized contact distance (d_norm), one can identify regions of close intermolecular contacts, which are indicative of interactions like hydrogen bonds and van der Waals forces. mdpi.comnih.gov

Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for partitioning the electron density of a molecule into atomic basins, allowing for the definition and characterization of atoms and chemical bonds. amercrystalassn.org A key aspect of QTAIM is the analysis of bond critical points (BCPs), which are points of minimum electron density between two bonded atoms. The properties of the electron density (ρ) and its Laplacian (∇²ρ) at these BCPs reveal the nature of the chemical bond. mdpi.comscirp.org For instance, a high ρ and negative ∇²ρ are characteristic of a shared (covalent) interaction, while a low ρ and positive ∇²ρ suggest a closed-shell (e.g., ionic, hydrogen bond, or van der Waals) interaction. mdpi.com

Reduced Density Gradient (RDG) analysis is a complementary technique used to visualize and characterize non-covalent interactions (NCIs). mdpi.comresearchgate.net It plots the RDG against the sign of the second eigenvalue of the Hessian of the electron density multiplied by the electron density itself. This generates 3D isosurfaces that highlight different types of interactions: strong attractive interactions like hydrogen bonds appear as blue or green, weak van der Waals interactions as green, and repulsive steric clashes as red. mdpi.comresearchgate.net Together, QTAIM and RDG analysis offer a detailed and quantitative description of both covalent and non-covalent interactions within and between molecules, which can be applied to understand the intricate bonding patterns in this compound and its derivatives.

Coordination Chemistry and Metal Complexes of 2 Hydrazinoquinoline

Role of 2-Hydrazinoquinoline as a Ligand in Coordination Compound Synthesis

This compound is a valuable precursor in the development of polydentate ligands for coordination chemistry. Its structure, featuring a quinoline (B57606) ring and a hydrazine (B178648) group, offers multiple donor sites that can bind to metal ions. The nitrogen atoms of the quinoline ring and the hydrazine moiety are the primary coordination sites.

The utility of this compound as a building block for more complex ligands is demonstrated in its reaction with various aldehydes and ketones. These condensation reactions lead to the formation of Schiff base ligands, which present an expanded and often more specific set of donor atoms for metal chelation. oup.comnih.govrsc.orgcsic.es The resulting ligands can vary in their denticity, offering bidentate, tridentate, or even tetradentate coordination modes. mdpi.comnih.govx-mol.net

The nature of the substituents on the reacting carbonyl compound can influence the electronic properties and steric environment of the final ligand, thereby affecting the geometry and stability of the resulting metal complexes. This adaptability makes this compound a versatile starting material for designing ligands with tailored properties for specific applications in areas such as catalysis and materials science.

Synthesis of Schiff-Base Ligands from this compound

Schiff-base ligands derived from this compound are typically synthesized through a condensation reaction with a suitable aldehyde or ketone. oup.comnih.govrsc.orgcsic.es This reaction involves the nucleophilic attack of the terminal amino group of the hydrazine moiety on the electrophilic carbonyl carbon, followed by the elimination of a water molecule to form an azomethine (-C=N-) group.

For instance, new Schiff-base ligands have been prepared by reacting this compound with mono- or dialdehydes like 3-tert-butyl-2-hydroxybenzaldehyde (B1333914) and 5-tert-butyl-2-hydroxyisophthalaldehyde. oup.comnih.govrsc.orgcsic.es Similarly, the condensation of 2,6-diacetylpyridine (B75352) with this compound results in the formation of a bis-hetarylhydrazone ligand. researchgate.net Another example involves the reaction of 7-chloro-4-hydrazinoquinoline (B1583878) with o-hydroxybenzaldehyde to produce a new hydrazone ligand. capes.gov.br The choice of the carbonyl compound is crucial as it determines the final structure and coordination properties of the resulting Schiff base.

These synthetic routes are generally straightforward and yield stable, crystalline products that can be readily characterized by various spectroscopic techniques, including IR, NMR, and mass spectrometry. The resulting Schiff base ligands are then used to synthesize a wide array of transition metal complexes.

Formation of Transition Metal Complexes with this compound Derivatives

The Schiff-base ligands derived from this compound readily form complexes with a variety of transition metals. The coordination typically occurs through the nitrogen atoms of the quinoline ring, the azomethine group, and potentially other donor atoms present in the ligand structure, such as phenolic oxygen.

A number of copper(II) coordination compounds have been synthesized using Schiff-base ligands derived from this compound. For example, six copper(II) complexes with varying nuclearities were obtained from four different Schiff-base ligands prepared from this compound and either 3-tert-butyl-2-hydroxybenzaldehyde or 5-tert-butyl-2-hydroxyisophthalaldehyde. oup.comnih.govrsc.orgcsic.es The resulting complexes were characterized by single-crystal X-ray studies, revealing their detailed solid-state structures. oup.comnih.gov

Another study reported the synthesis of both binuclear mixed-valence and mononuclear copper(II) complexes from a bis-hetarylhydrazone ligand, which was the condensation product of 2,6-diacetylpyridine and this compound. researchgate.net The reaction with copper(II) nitrate (B79036) and perchlorate (B79767) yielded binuclear complexes, while the reaction with copper(II) chloride and bromide produced mononuclear compounds. researchgate.net

The geometry of these copper(II) complexes can vary, with examples of square-planar, tetrahedral, and octahedral environments observed, depending on the specific ligand and reaction conditions. mdpi.comresearchgate.net

Table 1: Examples of Copper(II) Complexes with this compound Derivatives

Ligand PrecursorsResulting Complex FormulaReference
This compound, 3-tert-butyl-2-hydroxybenzaldehydeCu(L1)Cl oup.comnih.gov
This compound, 3-tert-butyl-2-hydroxybenzaldehyde[Cu(L2)NO₃] oup.comnih.gov
This compound, 5-tert-butyl-2-hydroxyisophthalaldehydeCu₂(L3)(ClO₄)₂(CH₃O)(CH₃OH) oup.comnih.gov
This compound, 5-tert-butyl-2-hydroxyisophthalaldehydeCu₂(L4)(ClO₄)(OH)(CH₃OH) oup.comnih.gov
2,6-diacetylpyridine, this compoundCuICuII(H₂L)₂₃·2H₂O researchgate.net
2,6-diacetylpyridine, this compound[Cu(H₂L)Cl]Cl researchgate.net

Nickel(II) complexes of Schiff bases derived from this compound have also been synthesized and characterized. For example, a mononuclear nickel(II) complex, [NiL1(NCS)₂]·2DMSO, was prepared using a tetradentate ligand system obtained from the condensation of diacetyl with this compound. x-mol.netjdigitaldiagnostics.com The structure of this complex was determined by IR spectroscopy and X-ray diffraction, revealing a distorted octahedral coordination geometry around the nickel(II) ion. x-mol.netjdigitaldiagnostics.com

Another study describes the synthesis of a Ni(II) complex from a naringenin (B18129) derivative modified with this compound. google.com The resulting complex has the molecular formula [Ni(C₂₄H₁₉N₃O₄)(C₂₄H₁₈N₃O₄)⁻]·ClO₄·1.5CH₃OH·H₂O. google.com Research has also been conducted on Ni(II) complexes derived from 7-chloro-4-hydrazinoquinoline and o-hydroxyacetophenone, which can form both mononuclear and binuclear structures. nih.gov In some instances, these complexes exhibit an octahedral geometry. nih.gov

Table 2: Examples of Nickel(II) Complexes with this compound Derivatives

Ligand PrecursorsResulting Complex FormulaGeometryReference
Diacetyl, this compound[NiL1(NCS)₂]·2DMSODistorted Octahedral x-mol.netjdigitaldiagnostics.com
Naringenin, this compound[Ni(C₂₄H₁₉N₃O₄)(C₂₄H₁₈N₃O₄)⁻]·ClO₄·1.5CH₃OH·H₂ONot Specified google.com
7-chloro-4-hydrazinoquinoline, o-hydroxyacetophenoneMononuclear and Binuclear ComplexesOctahedral (for some) nih.gov

Cobalt(II) complexes with Schiff bases derived from substituted hydrazinoquinolines have been synthesized and characterized. One study reported the synthesis of four mononuclear cobalt(II) complexes with substituted hydrazinoquinoline Schiff bases. researchgate.net These complexes were found to have a distorted octahedral geometry, with the ligand coordinating in a tridentate NNO donor fashion. researchgate.net

Another research effort focused on a Schiff base hydrazone derived from 7-chloro-4-hydrazinoquinoline and o-hydroxybenzaldehyde, which yielded mononuclear Co(II) complexes with an octahedral configuration. capes.gov.br Similarly, Schiff base ligands prepared from 7-chloro-4-hydrazinoquinoline and o-hydroxyacetophenone have been shown to form both mononuclear and binuclear cobalt(II) complexes. nih.gov

Table 3: Examples of Cobalt(II) Complexes with this compound Derivatives

Ligand PrecursorsComplex TypeGeometryReference
Substituted hydrazino quinoline, Carbonyl compoundMononuclearDistorted Octahedral researchgate.net
7-chloro-4-hydrazinoquinoline, o-hydroxybenzaldehydeMononuclearOctahedral capes.gov.br
7-chloro-4-hydrazinoquinoline, o-hydroxyacetophenoneMononuclear and BinuclearNot Specified nih.gov

The coordination chemistry of this compound derivatives extends to actinide metals, with studies reporting the synthesis of uranyl (UO₂²⁺) complexes. A Schiff base hydrazone prepared from 7-chloro-4-hydrazinoquinoline and o-hydroxybenzaldehyde was used to create a mononuclear UO₂(II) complex. capes.gov.br This complex was characterized and found to have a pentagonal bipyramidal geometry. capes.gov.br

Another study involving a Schiff base from 7-chloro-4-hydrazinoquinoline and benzaldehyde (B42025) resulted in a UO₂(VI) complex with a suggested heptacoordination. mdpi.com Research on Schiff bases from 7-chloro-4-hydrazinoquinoline and o-hydroxyacetophenone also led to the formation of mononuclear uranyl complexes. nih.gov

Table 4: Examples of Uranyl Complexes with this compound Derivatives

Ligand PrecursorsComplex TypeGeometryReference
7-chloro-4-hydrazinoquinoline, o-hydroxybenzaldehydeMononuclear UO₂(II)Pentagonal Bipyramidal capes.gov.br
7-chloro-4-hydrazinoquinoline, benzaldehydeMononuclear UO₂(VI)Heptacoordination mdpi.com
7-chloro-4-hydrazinoquinoline, o-hydroxyacetophenoneMononuclear UO₂(VI)Heptacoordination nih.gov

Cobalt(II) Complexes

Structural Characterization of Metal Complexes (e.g., Single-Crystal X-ray Studies)

The definitive three-dimensional structures of metal complexes derived from this compound and its derivatives are primarily elucidated through single-crystal X-ray diffraction analysis. This powerful technique provides precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions within the crystal lattice.

Often, the hydrazone derivatives of this compound act as chelating ligands, coordinating to metal centers through the quinoline nitrogen and the azomethine nitrogen atom. For instance, mononuclear nickel(II) complexes with tetradentate ligands derived from the condensation of diacetyl and this compound have been synthesized and structurally characterized. rjraap.comx-mol.net In these complexes, the nickel(II) ion is situated in a distorted octahedral environment. rjraap.comx-mol.net The ligand coordinates to the metal in a tetradentate fashion, with additional coordination sites occupied by other ligands, such as isothiocyanate. rjraap.comx-mol.net

In a similar vein, a nickel(II) complex with a hydrazone derived from 4-acetylpyridine (B144475) and benzohydrazide, along with tetramethylethylenediamine as a secondary ligand, also exhibits a distorted octahedral geometry around the nickel(II) ion. researchgate.net The hydrazone, in this case, functions as an anionic ligand. researchgate.net

Copper(II) also forms a variety of complexes with hydrazone derivatives of quinoline. The reaction of copper(II) salts with aroylhydrazone ligands can result in complexes with a distorted octahedral coordination geometry. rsc.org A copper(II) complex with a ligand formed from the condensation of salicylaldehyde (B1680747) derivatives and this compound results in a mononuclear metal chelate with a pyramidal structure in the chelate core. researchgate.net The structural characterization of a dinuclear copper(II) complex with a ligand derived from ciprofloxacin (B1669076), which contains a quinoline moiety, reveals a five-coordinate square pyramidal geometry for the Cu(II) ion. mdpi.com This complex crystallizes in the triclinic system. mdpi.com

The versatility of quinoline-based ligands is further demonstrated by the formation of polymeric structures. A nickel(II) coordination polymer with 2-(4-bromophenoxy)acetohydrazide (B95197) has been reported, where the nickel atom is six-coordinated in a distorted octahedron, and bridging chloride atoms lead to the formation of a polymer chain. mdpi.com

The table below summarizes key structural data for selected metal complexes containing quinoline-based hydrazone ligands.

ComplexCrystal SystemSpace GroupCoordination Geometry
[NiL¹(NCS)₂]·2DMSO (L¹ = from diacetyl and this compound)--Distorted Octahedral
[Ni(L)₂(tmed)] (LH = 4-acetylpyridine benzoyl hydrazone)MonoclinicP2₁/cDistorted Octahedral
[Cu₂(cip)₂(bpy)₂(pip)]·6H₂O (cip = ciprofloxacin derivative)TriclinicP-1Square Pyramidal
[NiCl₂L(2-PrOH)]n (L = 2-(4-bromophenoxy)acetohydrazide)--Distorted Octahedral
Copper(II) complex with 2-picolinic acidTriclinicP-1Elongated Octahedral

Table compiled from data in references rjraap.comresearchgate.netmdpi.commdpi.comijcce.ac.ir.

Magnetic Properties of Metal Complexes

The magnetic properties of metal complexes containing this compound derivatives are of significant interest as they provide insight into the electronic structure and spin state of the metal centers. These properties are primarily determined by the number of unpaired electrons and the interactions between them.

For instance, mononuclear nickel(II) complexes with tetradentate ligands derived from this compound are paramagnetic. A study on a mononuclear nickel(II) complex with a distorted octahedral geometry, formed from the condensation of diacetyl with this compound, revealed three-axis magnetic anisotropy. rjraap.comx-mol.netjdigitaldiagnostics.com The experimental axial parameter of magnetic anisotropy (Dexp) was determined to be 8.79 cm⁻¹, which was in good agreement with the calculated value (Dcalc = 11.5 cm⁻¹). rjraap.comx-mol.netjdigitaldiagnostics.com The magnetic moment for an octahedral Ni(II) complex with a Schiff base hydrazone containing a quinoline moiety was found to be 3.19 B.M., consistent with the expected value for Ni(II) in an octahedral geometry. mdpi.com

Copper(II) complexes, with a d⁹ electronic configuration, typically exhibit paramagnetism corresponding to one unpaired electron. The magnetic moment for copper(II) complexes with a Schiff base hydrazone derived from 7-chloro-4-hydrazinoquinoline was found to be in the range of 1.77–2.05 B.M. researchgate.net The study of binuclear copper(II) complexes often reveals antiferromagnetic or ferromagnetic coupling between the metal centers. sciensage.info For example, magnetic susceptibility measurements of dinuclear copper(II) quinaldinate compounds showed antiferromagnetic interactions between the S = 1/2 copper(II) spins. rsc.org In contrast, a 1D coordination polymer, [Cu(quin)₂]n, exhibited weak ferromagnetic couplings. rsc.org A trinuclear copper(II) complex with a p-cresol-substituted bis(α-nitronyl nitroxide) biradical showed strong antiferromagnetic interactions between the nitronyl nitroxide moieties and the copper(II) centers, as well as between the copper(II) centers themselves. mdpi.com

Cobalt(II) complexes with quinoline-based ligands also display interesting magnetic behavior. A Co(II) complex with a Schiff base hydrazone containing a quinoline moiety was found to have a magnetic moment of 5.32 B.M., indicating an octahedral geometry. mdpi.com Paramagnetic cobalt(II) complexes have also been utilized as NMR probes to study the structure of dendrimers. nih.gov

The magnetic properties of some representative metal complexes are summarized in the table below.

Metal IonLigand SystemMagnetic Moment (μeff) / Property
Ni(II)Schiff base from 7-chloro-4-hydrazinoquinoline3.04–4.50 B.M.
Ni(II)Schiff base from benzaldehyde and 7-chloro-4-hydrazinoquinoline3.19 B.M.
Cu(II)Schiff base from 7-chloro-4-hydrazinoquinoline1.77–2.05 B.M.
Co(II)Schiff base from benzaldehyde and 7-chloro-4-hydrazinoquinoline5.32 B.M.
Fe(III)Binuclear complex with Schiff base from 7-chloro-4-hydrazinoquinolineLow, indicating antiferromagnetic interaction. capes.gov.br
Mn(II)Schiff base from benzaldehyde and 7-chloro-4-hydrazinoquinoline5.39 B.M., indicating antiferromagnetic interaction. mdpi.com

Table compiled from data in references mdpi.comresearchgate.netcapes.gov.br.

Biological and Medicinal Research Applications of 2 Hydrazinoquinoline and Its Derivatives

Antimicrobial Activity of 2-Hydrazinoquinoline Derivatives

Derivatives of this compound have demonstrated significant potential as antimicrobial agents, exhibiting efficacy against a range of bacteria and fungi. These compounds serve as a versatile scaffold for the development of new therapeutic agents to combat infectious diseases.

Antibacterial Efficacy

Hydrazone derivatives of quinoline (B57606) have been a focus of research for developing new antibacterial agents, particularly against multidrug-resistant strains. nih.gov A series of 2(4)-hydrazone derivatives of quinoline showed antibacterial activity against both standard and antibiotic-resistant Staphylococcus aureus and Escherichia coli strains. nih.gov The zones of growth inhibition for these compounds ranged from 15 to 30 mm. nih.gov Molecular docking studies suggest that these compounds may exert their effect by forming a complex with the catalytic domain of dihydrofolate reductase. nih.gov

Quinoline-2-one derivatives have also been identified as having significant antibacterial action against multidrug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Certain compounds in this class demonstrated potent activity, with one derivative showing MIC concentrations of 0.75 μg/mL against MRSA and Vancomycin-Resistant Enterococci (VRE), and 2.50 μg/mL against Methicillin-Resistant Staphylococcus epidermidis (MRSE). nih.gov These compounds have also been shown to inhibit biofilm formation in a dose-dependent manner. nih.gov

Table 1: Antibacterial Activity of Selected this compound Derivatives

Compound Type Target Organism(s) Key Findings
2(4)-hydrazone derivatives of quinoline S. aureus, E. coli (including resistant strains) Zones of inhibition: 15-30 mm. nih.gov
Quinoline-2-one derivatives Gram-positive bacteria (including MRSA, VRE, MRSE) MIC of 0.75 μg/mL against MRSA and VRE. nih.gov
Hydrazide-hydrazones S. aureus, E. coli One derivative killed both bacteria at 50 mg/mL. mdpi.com

Furthermore, newly synthesized hydrazone derivatives have shown promising in-vitro activity against E. coli and S. aureus. mdpi.com One particular derivative, at a concentration of 50 mg/mL, produced a zone of inhibition comparable to the standard antibiotic ciprofloxacin (B1669076) and was capable of killing both bacterial strains at that concentration. mdpi.com The presence of electron-withdrawing groups on the aromatic ring is thought to contribute to the antimicrobial activity of hydrazones. mdpi.com

Antifungal Efficacy

Derivatives of this compound have also been investigated for their antifungal properties. Studies on hydrazone derivatives have shown significant activity against various Candida species, which are a common cause of fungal infections. nih.gov

A newly developed quinoxaline (B1680401) derivative, 2-Chloro-3-hydrazinylquinoxaline, has demonstrated considerable potential against several Candida and Aspergillus species. nih.gov This compound showed notable effectiveness against various reference strains of Candida, with heightened efficacy against Candida krusei. nih.gov However, its activity against other species like Candida albicans, Candida tropicalis, and Candida glabrata was more variable. nih.gov In a murine model, this derivative was effective in combating the C. albicans ATCC 10231 strain. nih.gov

7-Chloroquinolin-4-yl arylhydrazone derivatives have also been synthesized and evaluated for their antifungal activity. semanticscholar.org Against eight strains of C. albicans, one derivative with a 2-fluoro substitution on the benzene (B151609) ring exhibited the highest activity with a Minimum Inhibitory Concentration (MIC) of 25 μg/mL and a Minimum Fungicidal Concentration (MFC) of 50 μg/mL. semanticscholar.org Another derivative showed the best MIC and MFC values of 40 μg/mL against several other yeast species. semanticscholar.org

Table 2: Antifungal Activity of Selected this compound Derivatives

Compound Type Target Organism(s) Key Findings
2-Chloro-3-hydrazinylquinoxaline Candida species, Aspergillus species Effective against various Candida strains, particularly C. krusei. nih.gov
7-Chloroquinolin-4-yl arylhydrazone derivatives Candida albicans, other yeast species A 2-fluoro substituted derivative had an MIC of 25 μg/mL against C. albicans. semanticscholar.org

Anti-Tuberculosis Activity

The development of new drugs to combat Mycobacterium tuberculosis, the causative agent of tuberculosis, is a critical area of research. Quinoline-hydrazide derivatives have been synthesized and screened for their antitubercular properties. asianpubs.org Some of these compounds, at a concentration of 5 µg/mL against the H37Rv strain of M. tuberculosis, have shown significant anti-TB activity. asianpubs.org It has been observed that the presence of substituents like -OCH3, -OC2H5, -Cl, and -CH3 in the quinoline nucleus generally enhances the anti-TB activity. asianpubs.org

New hydrazide derivatives of imidazo[1,2-a]pyridine (B132010) have also been synthesized and evaluated for their antituberculosis activity, showing significant inhibition of M. tuberculosis H37Rv at a concentration of 6.25 microg/mL. nih.gov Furthermore, two series of N´-(E)-heteroaromatic-isonicotinohydrazide derivatives and 1-(7-chloroquinolin-4-yl)-2-[(heteroaromatic)methylene]hydrazone derivatives have been synthesized and evaluated for their in vitro activity against M. tuberculosis H37Rv. semanticscholar.org Several of these compounds were non-cytotoxic and exhibited significant MIC values, some as low as 0.60 μg/mL, which are comparable to first-line anti-TB drugs. semanticscholar.orgresearchgate.net

Anticancer Activity of this compound Derivatives

Derivatives of this compound have emerged as a promising class of compounds in anticancer research, with studies demonstrating their cytotoxic effects against various cancer cell lines and elucidating their mechanisms of action.

Cytotoxic Effects Against Cancer Cell Lines

A variety of this compound derivatives have been synthesized and evaluated for their cytotoxic potential against numerous cancer cell lines. nih.gov In a large-scale screening against 60 cancer cell lines, 7-chloroquinolinehydrazones were found to be particularly active, exhibiting submicromolar GI50 values (the concentration causing 50% growth inhibition) across a wide range of cancer types, including leukemia, non-small cell lung cancer, colon cancer, and breast cancer. nih.gov Some of these compounds progressed to a 5-dose assay, with several showing GI50 values in the submicromolar range, as low as 120 nM for one hydrazone against SR leukemic cells. nih.gov

Hydrazide derivatives incorporating a quinoline moiety have also shown significant anticancer activity. mdpi.com In one study, a particular compound was the most active agent against neuroblastoma cell lines (SH-SY5Y and Kelly), causing an 82% and 96% reduction in cell viability, respectively. mdpi.com The same compound also reduced cell viability in breast adenocarcinoma cell lines (MCF-7 and MDA-MB-231) by 33% and 38%, respectively. mdpi.com Notably, these compounds were significantly less toxic to normal human lung fibroblast cells. mdpi.com

Table 3: Cytotoxic Activity of Selected this compound Derivatives

Compound Type Cancer Cell Line(s) Key Findings
7-Chloroquinolinehydrazones Leukemia (SR), various others GI50 values as low as 120 nM. nih.gov
Hydrazide derivatives with a quinoline moiety Neuroblastoma (SH-SY5Y, Kelly), Breast adenocarcinoma (MCF-7, MDA-MB-231) Up to 96% reduction in neuroblastoma cell viability. mdpi.com
N′-(2-oxoindolin-3-ylidene)-2-propylpentane hydrazide-hydrazones Leukemia (Jurkat), Liver (HepG2) IC50 values between 3 and 7 μM. mdpi.com
2-arenoxybenzaldehyde N-acyl hydrazones Lung (A-549), Breast (MDA-MB-231), Prostate (PC-3) IC50 values as low as 9.38 μM. nih.govmdpi.com

Novel N′-(2-oxoindolin-3-ylidene)-2-propylpentane hydrazide-hydrazone derivatives have also demonstrated promising anticancer activities against human tumor cell lines, with IC50 values (the concentration required to inhibit 50% of cell growth) between 3 and 7 μM, which is significantly lower than the known anticancer drug 5-Fluorouracil. mdpi.com One of these compounds showed specificity against leukemia (Jurkat) cells with an IC50 value of 3.14 μM. mdpi.com Similarly, 2-arenoxybenzaldehyde N-acyl hydrazone derivatives have been tested against lung, breast, and prostate cancer cell lines, with some compounds showing IC50 values as low as 9.38 μM. nih.govmdpi.com

Mechanisms of Anticancer Action (e.g., Metal Chelation, DNA Interaction, Apoptosis Induction, Cell Division Inhibition)

The anticancer activity of quinoline-based compounds is exerted through various mechanisms. mdpi.com One key mechanism is the induction of apoptosis, or programmed cell death. mdpi.comnih.gov For instance, some styrylquinoline derivatives have been shown to activate a p53-independent apoptosis pathway. nih.gov These compounds can also induce cell cycle arrest, a process that stops cancer cells from dividing and proliferating. mdpi.comnih.gov

Cell cycle arrest can occur at different phases. Some quinoline hydrazide derivatives have been found to induce G1 cell cycle arrest and upregulate the p27kip1 cell cycle regulating protein. mdpi.com Other quinoline derivatives have been reported to cause cell cycle arrest at the G2/M phase. mdpi.com

The generation of reactive oxygen species (ROS) is another mechanism by which these compounds can exert their anticancer effects. nih.gov The production of ROS can change the cellular redox balance and lead to cell death. nih.gov Additionally, some quinoline derivatives are believed to work through mechanisms such as the inhibition of angiogenesis (the formation of new blood vessels that tumors need to grow), receptor inhibition, and DNA intercalation. mdpi.com

Anti-inflammatory Properties of this compound Derivatives

Derivatives of this compound have demonstrated notable anti-inflammatory activities in various preclinical studies. Research has shown that compounds synthesized from 2-hydrazinylquinoline can effectively reduce inflammation in animal models, such as carrageenan-induced paw edema. The anti-inflammatory effects of these derivatives have been found to be comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin.

The anti-inflammatory potential of quinoline derivatives, in general, is well-documented. researchgate.netbiointerfaceresearch.com These compounds are of interest as they may offer alternatives to traditional NSAIDs, which are associated with drawbacks like gastric irritation. nih.gov The search for new anti-inflammatory agents has led to the synthesis and evaluation of various quinoline-based compounds. For instance, novel quinoline derivatives bearing azetidinone scaffolds, synthesized from 2-chloro-3-formyl quinoline, have shown significant anti-inflammatory and analgesic activities. nih.gov Similarly, a series of novel quinoline-based thiazolidinone derivatives, derived from 2-hydrazinylquinoline, were synthesized and evaluated for their anti-inflammatory and analgesic properties.

One study focused on the synthesis of different types of quinoline derivatives, including quinolin-2-one and others, and tested their anti-inflammatory effects using the xylene-induced ear-edema test in mice. researchgate.net Certain compounds from this study exhibited potent anti-inflammatory activity, even more so than the reference drug ibuprofen. researchgate.net Another study investigated quinoline-related carboxylic acids and found that they exerted impressive anti-inflammatory affinities in lipopolysaccharide (LPS)-induced inflammation in mouse macrophages, without causing significant cytotoxicity. nih.gov

Furthermore, the anti-inflammatory effect of some hydrazone derivatives is attributed to their ability to inhibit cyclooxygenase (COX) and 5-lipoxygenase, key enzymes in the inflammatory pathway. mdpi.com The hydrazone moiety is considered a pharmacophore for COX inhibition. mdpi.com

The table below summarizes the findings of a study on novel quinoline-based thiazolidinone derivatives and their anti-inflammatory activity.

CompoundAnti-inflammatory Activity (% edema inhibition)
22 High
17 Good
13 Good
14 Good
21 Good
15 Good
Indomethacin (Reference) High
Data sourced from a study on quinoline based thiazolidinone derivatives.

Antimalarial Properties of Quinoline Derivatives (General Context)

The quinoline scaffold is a cornerstone in the development of antimalarial drugs. biointerfaceresearch.comjocpr.comrsc.org For many years, quinoline derivatives have been central to the treatment and prevention of malaria, a disease caused by Plasmodium parasites. jocpr.comslideshare.net Well-known antimalarial drugs such as quinine, chloroquine, and mefloquine (B1676156) are all based on the quinoline structure. jocpr.commdpi.com

The mechanism of action for many quinoline-based antimalarials involves interfering with the parasite's detoxification of heme, a byproduct of hemoglobin digestion in the parasite's food vacuole. nih.govresearchgate.net This disruption is toxic to the parasite. researchgate.net The effectiveness of these drugs has been challenged by the emergence of drug-resistant strains of Plasmodium falciparum and Plasmodium vivax, necessitating the structural optimization of existing quinoline derivatives and the development of new ones. jocpr.comnih.gov

Efforts to combat resistance include modifying the quinoline structure to evade resistance mechanisms, such as by adding bulky groups or altering side chains. jocpr.com The development of hydroxychloroquine (B89500) and amodiaquine (B18356) are examples of such structural modifications that have shown efficacy against chloroquine-resistant strains. jocpr.com The versatility of the quinoline nucleus allows for a wide range of chemical modifications, leading to the investigation of new compounds with improved antimalarial activity, including metal-chloroquine complexes and hybrid molecules that combine the quinoline core with other pharmacophores. nih.gov

Enzyme Inhibition and Protein Interactions

This compound and its derivatives are valuable tools in the study of enzyme inhibition and protein interactions. chemimpex.com The ability of these compounds to interact with biological macromolecules provides insights into metabolic pathways and aids in the design of new therapeutic agents. chemimpex.com

The mechanism of action for some quinoline derivatives involves their interaction with cellular components like DNA and proteins. For example, 2,8-Dimethyl-4-hydrazinoquinoline is suggested to form covalent bonds with nucleophilic sites on DNA, potentially inhibiting DNA replication and transcription. It can also interact with enzymes and other proteins, disrupting their normal functions.

The aromatic nature of the quinoline ring system is believed to be important for its interaction with biological targets. mdpi.com For instance, the antimalarial activity of some quinoline derivatives is attributed to the formation of a π-π complex with ferriprotoporphyrin IX, which inhibits its detoxification by the malaria parasite. mdpi.com This highlights the role of the electronic properties of the quinoline ring in its biological activity.

Investigation of Biological Activities in Specific Contexts

Sphingosine (B13886) Phosphate (B84403) Lyase Activity Quantification Using this compound Derivatization

This compound plays a crucial role in a sensitive and accurate method for quantifying the activity of sphingosine phosphate lyase (SPL). nih.govebi.ac.ukmdpi.com SPL is an enzyme that catalyzes the irreversible degradation of sphingosine-1-phosphate (S1P) into (2E)-hexadecenal and phosphoethanolamine. nih.govresearchgate.net

The quantification of SPL activity often involves measuring the product, (2E)-hexadecenal. However, analyzing this long-chain aldehyde can be challenging. To overcome this, this compound is used as a derivatization agent. nih.govebi.ac.uk It reacts with the aldehyde group of (2E)-hexadecenal to form a stable hydrazone derivative. nih.govebi.ac.uksci-hub.se This derivatization significantly improves the ionization efficiency and selectivity of detection, particularly for liquid chromatography-mass spectrometry (LC-MS) analysis. nih.govebi.ac.uk

This method allows for the simultaneous quantification of both the substrate (S1P) and the product ((2E)-hexadecenal), leading to highly accurate and reliable results. nih.govebi.ac.uk The use of a stable-isotope labeled internal standard, such as (2E)-d5-hexadecenal, further enhances the accuracy and precision of the assay. nih.govresearchgate.net This technique has proven to be highly sensitive, with limits of quantification for (2E)-hexadecenal in the femtomole range. ebi.ac.ukresearchgate.net The derivatization process itself is straightforward and can be completed in a relatively short time.

AnalyteDerivatization AgentAnalytical TechniqueBenefit of Derivatization
(2E)-Hexadecenal This compoundLC-MSImproved ionization efficiency and selectivity nih.govebi.ac.uk
(2E)-Hexadecenal This compoundLC-MS/MSSimultaneous quantification of substrate and product nih.gov

Potential as Inhibitors of SARS-CoV-2 Mpro (via computational studies of related compounds)

Computational, or in silico, studies have emerged as a powerful tool for identifying potential drug candidates. In the context of the COVID-19 pandemic, numerous studies have explored the potential of various compounds to inhibit the SARS-CoV-2 main protease (Mpro), a crucial enzyme for viral replication. tandfonline.comeurjchem.comfrontiersin.org Quinoline derivatives have been a focus of these computational screening efforts. tandfonline.comeurjchem.comfrontiersin.orgresearchgate.netnih.govmdpi.comresearchgate.net

Several in silico studies have demonstrated that quinoline analogs can bind to the active site of the SARS-CoV-2 Mpro. eurjchem.comresearchgate.net These studies use molecular docking and molecular dynamics simulations to predict the binding affinity and stability of the compound-protein complex. tandfonline.comeurjchem.com For instance, one study screened ten quinoline analogs and found that several showed favorable binding interactions with key amino acid residues in the Mpro active site, such as Glu166. eurjchem.com Another study designed and synthesized a new series of quinoline derivatives and, through in silico analysis, showed their potential to interact with the allosteric site of the Mpro enzyme. tandfonline.com

While these studies primarily focus on various quinoline derivatives, the findings suggest that the quinoline scaffold is a promising starting point for the design of SARS-CoV-2 Mpro inhibitors. One theoretical study specifically investigated this compound through molecular docking with several macromolecular targets, including the COVID-19 viral main protease, and reported reasonably good binding affinities. researchgate.net These computational findings provide a rationale for the further experimental investigation of this compound and its derivatives as potential antiviral agents against SARS-CoV-2.

Quinoline Derivative ClassTargetKey Findings from Computational Studies
General Quinoline Analogs SARS-CoV-2 MproFavorable binding interactions with the active site. eurjchem.comresearchgate.net
Newly Synthesized Quinoline Derivatives SARS-CoV-2 MproInteraction with the allosteric site. tandfonline.com
Phenylamino-Phenoxy-Quinoline Derivatives SARS-CoV-2 MproPotential to bind to the active site with low binding energy. mdpi.comnih.gov
This compound COVID-19 Viral Main ProteaseReasonably good binding affinities in molecular docking. researchgate.net

Analytical Chemistry Applications of 2 Hydrazinoquinoline

Role as a Derivatization Agent for LC-MS-Based Metabolomics

In metabolomics, which involves the comprehensive study of small molecules (metabolites) in biological systems, Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone technology. However, many small metabolites, such as short-chain carboxylic acids, aldehydes, and ketones, are often difficult to analyze directly due to their poor retention on reverse-phase LC columns and low ionization efficiency in the mass spectrometer. Chemical derivatization with a reagent like 2-Hydrazinoquinoline addresses these challenges, significantly enhancing their detection and analysis. nih.govumn.eduupubscience.com

This compound has been successfully employed as a derivatization agent for the simultaneous analysis of carboxylic acids, aldehydes, and ketones in complex biological samples such as urine, serum, and liver extracts. nih.govnih.govresearchgate.net The derivatization process involves distinct chemical reactions depending on the functional group of the metabolite. nih.govumn.edu

For aldehydes and ketones , the reaction proceeds through the formation of a stable hydrazone (a type of Schiff base) between the hydrazine (B178648) group of HQ and the carbonyl group of the analyte. nih.govnih.govresearchgate.net

For carboxylic acids , the reaction is an esterification that forms a hydrazide. nih.govnih.govresearchgate.net This reaction requires the presence of activating agents, such as 2,2′-dipyridyl disulfide (DPDS) and triphenylphosphine (B44618) (TPP), which convert the carboxylic acid into a more reactive intermediate before it couples with HQ. nih.govresearchgate.net

This dual reactivity allows HQ to tag a broad spectrum of metabolites in a single step, making it a highly efficient tool for expanding the coverage of metabolomic analyses. umn.eduusda.gov The resulting HQ derivatives exhibit improved chromatographic behavior and are more readily ionized, leading to enhanced sensitivity in LC-MS analysis. umn.eduresearchgate.net The compatibility of HQ with biological matrices has been demonstrated through the successful derivatization and subsequent LC-MS analysis of metabolites in mouse urine, serum, and liver samples. nih.govnih.govresearchgate.net

Table 1: Confirmed HQ Derivatives of Metabolites in Biological Samples This table presents a selection of carboxylic acid, aldehyde, and ketone metabolites that have been successfully derivatized with this compound (HQ) for LC-MS analysis.

MetaboliteMolecular FormulaHQ Derivative FormulaExact Mass of Protonated HQ Derivative ([M+H]⁺)
Carboxylic Acids
Acetic acidC₂H₄O₂C₁₁H₁₁N₃O202.0975
3-Hydroxybutyric acidC₄H₈O₃C₁₃H₁₅N₃O₂262.1237
Pyruvic acidC₃H₄O₃C₁₂H₁₁N₃O₂246.0924
Lactic acidC₃H₆O₃C₁₂H₁₃N₃O₂248.1081
Malic acidC₄H₆O₅C₁₃H₁₃N₃O₄292.0979
Succinic acidC₄H₆O₄C₁₃H₁₃N₃O₃276.1030
Aldehydes & Ketones
AcetaldehydeC₂H₄OC₁₁H₁₁N₃186.1026
AcetoneC₃H₆OC₁₂H₁₃N₃200.1182
Acetoacetate (B1235776)C₄H₆O₃C₁₃H₁₃N₃O₂258.1081

Source: Adapted from Lu, Y. et al., Metabolites, 2013. mdpi.com

A key advantage of HQ is its superior performance compared to other derivatization agents. umn.edu In a comparative study, HQ was able to react with a test mixture containing carboxylic acids, aldehydes, and ketones, whereas reagents like 2-hydrazinopyridine (B147025) (HP) and 2-picolylamine (PA) only reacted with carboxylic acids, and dansyl hydrazine (DH) only reacted with carbonyl compounds. researchgate.net

Table 2: Comparative Reactivity of Derivatization Agents This table compares the reactivity of this compound (HQ) with other common derivatization agents against a test mixture of metabolites.

CompoundThis compound (HQ)2-Hydrazinopyridine (HP)2-Picolylamine (PA)Dansyl Hydrazine (DH)
Acetic acidDetectedDetectedDetectedNot Detected
3-Hydroxybutyric acidDetectedDetectedDetectedNot Detected
Malic acidDetectedDetectedDetectedNot Detected
AcetaldehydeDetectedNot DetectedNot DetectedDetected
AcetoneDetectedNot DetectedNot DetectedDetected
Pyruvic acid*DetectedDetectedDetectedDetected

*Pyruvic acid contains both a carboxylic acid and a ketone group, allowing it to react with all tested agents. researchgate.net Source: Adapted from Lu, Y. et al., Metabolites, 2013. researchgate.net

The utility of HQ derivatization has been notably demonstrated in the study of diabetic ketoacidosis, a serious complication of diabetes. nih.govnih.govthermofisher.com In a study using mice treated with streptozotocin (B1681764) (STZ) to induce a condition mimicking type 1 diabetes, LC-MS-based metabolomic analysis of urine samples derivatized with HQ successfully characterized the kinetics of metabolic changes. nih.govnih.govresearchgate.net

This approach enabled the convenient identification and elucidation of key metabolites associated with the disruption of nutrient and energy metabolism caused by the condition. nih.govnih.gov The analysis revealed significant alterations in the levels of various carboxylic acids, aldehydes, and ketones, reflecting the profound metabolic shifts in glucose, amino acid, and lipid pathways that occur during diabetic ketoacidosis. umn.edu The use of HQ was crucial for reliably detecting and quantifying ketone bodies like acetoacetate, which is otherwise unstable in the mass spectrometer's ion source. researchgate.net These findings underscore the effectiveness of HQ derivatization as a powerful tool for investigating the metabolic basis of diseases. nih.govumn.edu

This compound significantly enhances the detection of carbonyl compounds (aldehydes and ketones). The derivatization reaction attaches the quinoline (B57606) moiety to the target analyte, which accomplishes several things:

Increased Hydrophobicity : The quinoline group is more hydrophobic than the original small, polar carbonyl compound. researchgate.net This leads to better retention on widely used reversed-phase C18 liquid chromatography columns, improving separation from other sample components. researchgate.net

Improved Ionization Efficiency : The nitrogen-containing quinoline ring is easily protonated. umn.edu This greatly enhances the ionization efficiency of the derivatives in positive electrospray ionization (ESI) mode, a common technique used in LC-MS, resulting in stronger signals and lower detection limits. umn.eduresearchgate.net

This enhancement allows for the sensitive and accurate analysis of carbonyl-containing substances that are critical in metabolic studies and environmental analysis.

Application in Metabolomic Investigation of Diabetic Ketoacidosis

Reagent for Detection of Metal Ions

Beyond metabolomics, this compound serves as a foundational component for creating chemosensors for the detection of metal ions. chemimpex.com While HQ itself can be used, it is more commonly reacted with other molecules, such as 2-hydroxy-1-naphthaldehyde (B42665), to form a Schiff base ligand. ckthakurcollege.netresearchgate.net These quinoline-based Schiff base receptors can selectively bind to specific metal ions. ckthakurcollege.net

The binding event is often accompanied by a distinct and measurable signal, such as a change in color (colorimetry) or a "turn-on" fluorescence response. researchgate.net For example, a Schiff base synthesized from this compound and 2-hydroxy-1-naphthaldehyde was shown to be a highly selective and sensitive fluorescent sensor for cadmium (Cd²⁺) ions in a semi-aqueous solution. researchgate.net Similarly, other HQ-derived sensors have been developed for the detection of zinc (Zn²⁺) ions. nanobioletters.com This capability makes HQ-based compounds valuable tools for applications in environmental monitoring where precise detection of heavy metal ions is crucial. chemimpex.comnanobioletters.com

Reactive Matrix for MALDI-MS in Detecting Gaseous Carbonyl Compounds

This compound has a unique application as a reactive matrix in Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) for the direct detection of gaseous carbonyl compounds. nih.govnih.gov In this technique, HQ functions simultaneously as a derivatizing agent and as the energy-absorbing matrix required for the MALDI process. nih.govresearchgate.netuniba.it

When exposed to gaseous aldehydes and ketones, the HQ matrix reacts with the carbonyl groups to form the corresponding hydrazone derivatives directly on the MALDI target plate. nih.govresearchgate.net This single-step derivatization and detection method is highly efficient. nih.gov The resulting derivatives are then easily desorbed and ionized by the MALDI laser, allowing for their detection by the mass spectrometer. nih.govresearchgate.net

This method has been successfully used to detect various gaseous aldehydes and ketones, which are often associated with sick building syndrome, at parts-per-million (ppm) levels. nih.govnih.gov However, this technique is specific to carbonyl compounds, as it was unable to detect gaseous carboxylic acids or esters. nih.gov The function of HQ as a reactive matrix was found to be dependent on its dissolution in an acidic solution, such as trifluoroacetic acid. nih.gov

Table 3: Gaseous Carbonyl Compounds Detected by HQ in MALDI-MS This table lists gaseous aldehydes and ketones that have been detected using this compound (HQ) as a reactive matrix in MALDI-MS.

Compound ClassCompound Name
Aldehydes Formaldehyde
Acetaldehyde
Propionaldehyde
n-Butyraldehyde
Ketones Acetone
Methyl ethyl ketone
Methyl isobutyl ketone

Source: Adapted from Shigeri, Y. et al., European Journal of Mass Spectrometry, 2016 and PubMed, 2014. nih.govproquest.com

Broader Scientific and Technological Relevance of 2 Hydrazinoquinoline

Intermediate in the Synthesis of Bioactive Molecules and Pharmaceuticals

2-Hydrazinoquinoline serves as a crucial intermediate in the creation of a wide array of bioactive molecules and pharmaceutical agents. chemimpex.comresearchgate.net Its reactive hydrazine (B178648) group readily participates in cyclization reactions, forming heterocyclic systems that are core scaffolds in many biologically active compounds. researchgate.net This has led to its use in the synthesis of molecules with potential therapeutic applications, including anticancer agents. chemimpex.com For instance, research has explored its role in developing compounds that may inhibit tumor growth. chemimpex.com

The synthesis of substituted 1,2,4-triazolo[4,3-a]pyridines, a class of compounds with known biological activities, can be achieved through the oxidative cyclization of α-keto acids with this compound derivatives. rsc.org These triazolo pyridines are recognized as core structures in various pharmaceuticals. rsc.org Furthermore, the tetrazole group, which can be incorporated into molecules using this compound as a starting point, is a well-known pharmacophore with a broad spectrum of biological activities, including anti-inflammatory, antimalarial, and anticancer properties. researchgate.net

Table 1: Examples of Bioactive Molecules Synthesized Using this compound Derivatives

Resulting Compound Class Synthetic Reactants Potential Biological Activity
Substituted 1,2,4-triazolo[4,3-a]pyridines α-keto acids Antimalarial, Kinase inhibition
Tetrazole-containing compounds Sodium azide (B81097) (in a multi-step synthesis) Anti-inflammatory, Anticancer, Antifungal
Pyrazole (B372694) derivatives Diethyl malonate, Acetyl acetone Antimicrobial
Triazole derivatives Acetic anhydride (B1165640), Benzoyl chloride Antimicrobial

Development of Novel Catalysts and Sensors

The structural characteristics of this compound make it a valuable ligand in the development of novel catalysts and sensors. chemimpex.com Its ability to form stable coordination complexes with various metal ions is a key attribute. chemimpex.com These metal complexes can exhibit significant catalytic activity. For example, pyrazole-based azo-metal(II) complexes, which can be synthesized from precursors related to this compound, have demonstrated catalytic potential. tandfonline.com

In the realm of sensors, this compound's reactivity with specific analytes allows for their detection and quantification. It serves as a reagent in various analytical methods, particularly for the detection of metal ions, which is crucial for environmental monitoring and quality control in manufacturing processes. chemimpex.com The formation of hydrazone derivatives with carbonyl compounds is another key application, enhancing their detection in analytical systems.

Applications in Agrochemicals (e.g., Pesticides, Herbicides)

This compound and its derivatives have shown promise in the field of agricultural chemistry. chemimpex.com The compound is utilized in the development of agrochemicals, including potential pesticides and herbicides, to aid in crop protection. chemimpex.comfishersci.com The synthesis of various heterocyclic compounds from this compound, such as triazoles and pyrazoles, has been explored for their antimicrobial and antifungal activities, which are relevant properties for agrochemical applications. researchgate.net The development of functionalized 1,2,4-triazolo[4,3-a]pyridines also holds potential applications in pesticide chemistry. rsc.org

Contributions to Material Science (e.g., Polymers, Coatings, Composites)

In material science, this compound contributes to the synthesis of novel polymers and materials with enhanced properties. chemimpex.com It is used in the development of advanced coatings and composites that exhibit improved durability and resistance to degradation. chemimpex.com The incorporation of such specialty polymers can lead to materials with high performance in harsh environments. appleacademicpress.com

The applications of polymer coatings are vast, serving as physical barriers to protect surfaces from corrosion and other forms of degradation. researchgate.net Composite polymer materials, which can be developed using a variety of chemical building blocks, offer a combination of properties such as high strength, corrosion resistance, and wear resistance. incop.org The design and development of such materials often focus on creating innovative solutions for various industrial applications, including flame retardant materials and functional coatings. polito.it

Role in Comprehensive Metabolomic Profiling

This compound has emerged as a significant tool in the field of metabolomics, particularly for the comprehensive profiling of metabolites in biological samples. mdpi.comnih.gov It functions as a derivatization agent in liquid chromatography-mass spectrometry (LC-MS) based analysis. mdpi.comnih.gov This process enhances the detection and analysis of short-chain carboxylic acids, aldehydes, and ketones. mdpi.comnih.gov

The derivatization with this compound improves the chromatographic performance and stability of these metabolites, allowing for their simultaneous analysis. mdpi.comumn.edu The reaction involves the formation of hydrazides from carboxylic acids and hydrazones from aldehydes and ketones. mdpi.comnih.gov This methodology has been successfully applied to analyze various biological samples, including urine, serum, and tissue extracts, providing valuable insights into metabolic pathways and the biochemical changes associated with diseases like diabetic ketoacidosis. mdpi.comnih.govumn.edu Furthermore, this compound has been utilized as a reactive matrix for metabolic fingerprint analysis in lung cancer screening using matrix-assisted laser desorption ionization mass spectrometry (MALDI-MS). nih.gov

Table 2: Application of this compound in Metabolomics

Analytical Technique Analyte Class Sample Type Key Finding
LC-MS Carboxylic acids, Aldehydes, Ketones Urine, Serum, Liver Extract Simultaneous analysis of diverse metabolites, enabling characterization of metabolic changes in disease. mdpi.comnih.govumn.edu
MALDI-MS Aldehydes, Ketones Serum, Urine High-accuracy screening for lung cancer by distinguishing patients from healthy volunteers. nih.gov

Future Research Directions and Challenges

Elucidation of Novel Reaction Pathways and Mechanisms

While the reactivity of the hydrazine (B178648) moiety in 2-hydrazinoquinoline is well-utilized in forming hydrazones and hydrazides, there remains a vast, unexplored landscape of its chemical transformations. Future research will likely focus on uncovering novel reaction pathways that extend beyond these conventional reactions. This includes exploring its participation in multi-component reactions, cycloadditions, and metal-catalyzed cross-coupling reactions to construct complex heterocyclic systems.

A significant challenge lies in controlling the regioselectivity and stereoselectivity of these new reactions. The quinoline (B57606) ring and the hydrazine group can both participate in reactions, and directing the reactivity to a specific site will require the development of sophisticated catalytic systems and a deeper understanding of the electronic and steric factors governing its reactivity. Mechanistic studies, employing both experimental techniques like kinetic analysis and computational modeling, will be crucial in unraveling the intricate steps of these novel transformations.

Design and Synthesis of Advanced this compound Derivatives with Enhanced Properties

The development of new this compound derivatives with superior biological efficacy and material characteristics is a primary objective for future research. This involves the rational design and synthesis of molecules with tailored properties. For instance, the introduction of various substituents on the quinoline ring can modulate the lipophilicity, electronic properties, and steric bulk of the molecule, thereby influencing its biological activity.

A key challenge is the establishment of clear structure-activity relationships (SAR) and structure-property relationships (SPR). Systematic modifications of the this compound scaffold and subsequent comprehensive screening are necessary to identify the structural features that lead to enhanced performance. The synthesis of these advanced derivatives may also present challenges, requiring the development of efficient and scalable synthetic routes.

Derivative TypeSynthetic StrategyPotential Enhanced PropertyReference
HydrazonesReaction with heteroaromatic aldehydesAntimicrobial and anticancer activity
Ureas and ThioureasReaction with isocyanates and isothiocyanatesAntitubercular activity researchgate.net
PyrazolesCyclization reactionsAntitubercular activity researchgate.net
Metal ComplexesCoordination with transition metal ionsPharmacological activities orientjchem.org

In-depth Mechanistic Studies of Biological Activities

While several studies have highlighted the antimicrobial and anticancer potential of this compound derivatives, the precise molecular mechanisms underlying these activities often remain to be fully elucidated. Future research must focus on in-depth mechanistic studies to identify the specific cellular targets and pathways modulated by these compounds.

Techniques such as proteomics, genomics, and metabolomics will be invaluable in identifying the protein and nucleic acid interaction partners of this compound derivatives. For example, studies on related compounds suggest interactions with enzymes like topoisomerase II. Validating these targets and understanding the downstream signaling cascades will be a primary focus. A significant challenge will be to differentiate between the primary molecular targets and off-target effects to develop more selective and less toxic therapeutic agents.

Exploration of New Analytical Methodologies

The development of sensitive and selective analytical methods is crucial for the detection and quantification of this compound and its derivatives in various matrices, including biological fluids and environmental samples. While it has been utilized as a derivatizing agent in liquid chromatography-mass spectrometry (LC-MS) for the analysis of other molecules like carboxylic acids, aldehydes, and ketones, the development of methods for its own analysis is an area for future exploration. umn.eduresearchgate.netnih.govnih.govdoaj.org

Future research could focus on developing novel derivatization strategies specifically for this compound to enhance its detection by techniques like fluorescence spectroscopy or electrochemical methods. The challenge lies in creating derivatization reactions that are rapid, efficient, and produce stable products with significantly improved analytical signals. Furthermore, the development of biosensors and chemosensors based on this compound for the detection of specific analytes is a promising avenue for research.

Analytical TechniqueApplication of this compoundResearch FocusReference
LC-MSDerivatization agent for carboxylic acids, aldehydes, and ketonesOptimization of derivatization for broader metabolite coverage umn.eduresearchgate.netnih.govnih.govdoaj.org
HPLC-ESI-Q-ToFDerivatization agent for free fatty acidsMethod development for simultaneous analysis of lipids unipi.it
Isotope Dilution MethodDerivatization of (2E)-hexadecenalQuantification of enzyme activity

Integration of Computational and Experimental Approaches for Drug Discovery and Material Science

The synergy between computational modeling and experimental studies is set to revolutionize the discovery and development of new drugs and materials based on the this compound scaffold. mdpi.com Computational methods, such as molecular docking and molecular dynamics simulations, can be employed to predict the binding affinities of this compound derivatives to biological targets, thereby guiding the design of more potent inhibitors. researchgate.netresearchgate.net

Similarly, in material science, computational chemistry can predict the electronic and optical properties of novel this compound-based materials, accelerating the discovery of compounds with desired characteristics. The primary challenge is the accuracy of the computational models. Continuous refinement of theoretical models and force fields, validated by experimental data, is essential for their predictive power. The integration of artificial intelligence and machine learning algorithms to analyze large datasets from both computational and experimental studies will be a key driver of future progress in this field. mdpi.com This integrated approach will undoubtedly shorten the timeline and reduce the costs associated with the development of new this compound-based technologies. nih.gov

Q & A

Q. What are the standard synthetic routes for 2-Hydrazinoquinoline, and how can researchers optimize yields under varying reaction conditions?

  • Methodological Answer : The synthesis of this compound typically involves hydrazine substitution on halogenated quinoline precursors (e.g., 2-chloroquinoline) under reflux conditions in polar aprotic solvents like DMF. Yield optimization requires careful control of stoichiometric ratios (e.g., 1:2 quinoline derivative to hydrazine hydrate) and reaction time (8–12 hours at 80–100°C) . For reproducibility, characterize intermediates (e.g., via 1H^1H-NMR for hydrazine adduct formation) and final products using HPLC-UV (≥95% purity threshold) .

Q. How should researchers validate the purity and structural identity of this compound in novel synthetic workflows?

  • Methodological Answer : Employ multi-technique validation:
  • Purity : Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) and UV detection at 254 nm .
  • Structural Confirmation : 1H^1H-/13C^{13}C-NMR for functional group analysis, HRMS for molecular ion verification (e.g., [M+H]+^+ at m/z 160.0874), and FT-IR for N-H stretching (3100–3300 cm1 ^{-1}) .
  • Batch Consistency : Report RSD ≤2% for retention time and peak area across three replicates .

Advanced Research Questions

Q. What mechanistic insights exist for this compound’s role as a derivatization agent in LC-MS metabolomics, and how can experimental parameters be standardized?

  • Methodological Answer : this compound reacts selectively with carbonyl groups (e.g., ketones, aldehydes) in metabolites, forming stable hydrazone derivatives for enhanced ionization efficiency in LC-MS. Key parameters:
  • pH Optimization : Use 0.1 M phosphate buffer (pH 6.5–7.5) to balance reaction kinetics and derivatization efficiency .
  • Stoichiometry : 10:1 molar excess of derivatizing agent to target analytes to minimize side reactions .
  • Validation : Spike internal standards (e.g., deuterated analogs) to correct for matrix effects and quantify recovery rates (≥80% acceptable) .

Q. How can researchers resolve contradictory data in studies involving this compound’s reactivity under oxidative conditions?

  • Methodological Answer : Contradictions often arise from variable oxygen levels, solvent polarity, or trace metal contamination. Mitigation strategies:
  • Controlled Atmosphere : Conduct reactions under inert gas (N2_2/Ar) to suppress oxidation side products .
  • Metal Chelation : Add EDTA (1 mM) to reaction mixtures to sequester metal ions that catalyze decomposition .
  • Multi-Analyte Tracking : Use UPLC-QTOF-MS to monitor degradation pathways (e.g., quinoline-N-oxide formation) and adjust kinetic models accordingly .

Q. What statistical frameworks are recommended for analyzing dose-response relationships in this compound-based pharmacological studies?

  • Methodological Answer : Apply nonlinear regression models (e.g., Hill equation) to EC50_{50}/IC50_{50} calculations, with bootstrap resampling (n=1000 iterations) to estimate confidence intervals. For in vitro assays (e.g., enzyme inhibition), normalize data to positive/negative controls and report Z’ factors >0.5 to confirm assay robustness .

Experimental Design & Reproducibility

Q. How should researchers design experiments to investigate this compound’s metal-chelating properties without confounding variables?

  • Methodological Answer :
  • Control Groups : Include metal-free buffers and metal-spiked samples (e.g., Fe3+^{3+}, Cu2+^{2+}) at physiological concentrations (1–10 µM) .
  • Spectroscopic Validation : Use UV-Vis titration (200–800 nm) to detect ligand-to-metal charge transfer bands and calculate binding constants via Benesi-Hildebrand plots .
  • Competitive Assays : Introduce EDTA or DTPA to confirm reversibility of chelation .

Q. What steps ensure reproducibility in synthesizing this compound derivatives for structure-activity relationship (SAR) studies?

  • Methodological Answer :
  • Parallel Synthesis : Use automated liquid handlers for precise reagent dispensing (CV ≤5%) .
  • Crystallography : For ambiguous NMR/MS data, obtain single-crystal X-ray structures to confirm regiochemistry .
  • Open Data : Deposit raw spectral data and synthetic protocols in public repositories (e.g., Zenodo) with DOI links .

Data Contradiction & Interpretation

Q. How should researchers address discrepancies in reported cytotoxicity values for this compound across cell lines?

  • Methodological Answer :
  • Standardized Assays : Adopt CLSI guidelines for cell viability assays (e.g., MTT, resazurin) with matched incubation times (24–48 hours) .
  • Metabolic Profiling : Correlate cytotoxicity with mitochondrial membrane potential (JC-1 staining) or ROS generation (DCFH-DA assay) to identify mechanistic outliers .
  • Meta-Analysis : Use PRISMA frameworks to aggregate data from ≥5 independent studies and assess heterogeneity via I2^2-statistics .

Advanced Analytical Applications

Q. What methodologies enable real-time monitoring of this compound’s interaction with biomacromolecules (e.g., proteins, DNA)?

  • Methodological Answer :
  • Surface Plasmon Resonance (SPR) : Immobilize target biomolecules on sensor chips and measure binding kinetics (konk_{on}, koffk_{off}) at varying ligand concentrations .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to distinguish electrostatic vs. hydrophobic binding modes .
  • Molecular Dynamics (MD) Simulations : Validate experimental data with in silico docking (AutoDock Vina) and 100-ns MD trajectories .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.